molecular formula C24H23ClNOP B8489915 [(3,5-Dimethyl-1,2-oxazol-4-yl)methyl](triphenyl)phosphanium chloride CAS No. 28241-32-9

[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl](triphenyl)phosphanium chloride

Cat. No. B8489915
M. Wt: 407.9 g/mol
InChI Key: KFOHZYYNAVQQQO-UHFFFAOYSA-M
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Patent
US04044004

Procedure details

A solution of 59.6 g. (0.402 mole) of 4-chloromethyl-3,5-dimethylisoxazole, prepared as described above, and 116 g. (0.44 mole) of triphenylphosphine in 1 liter of toluene was heated at reflux under nitrogen for 6 hours. The resulting suspension was cooled and filtered. The filtrate was heated at reflux for an additional 20 hours. The precipitate was again removed by filtration and the combined solids were washed well with ether and benzene. The solvent was removed from the filtrate and the residue was taken up in 150 ml. of fresh toluene and refluxed for an additional 18 hours. Filtration as before gave another small quantity of solid. The combined solids were crystallized from ethanol-ether to give the desired phosphonium salt as a cream-white solid, m.p. 313°-316°.
Quantity
0.402 mol
Type
reactant
Reaction Step One
Quantity
0.44 mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[C:4]([CH3:9])=[N:5][O:6][C:7]=1[CH3:8].[C:10]1([P:16]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[Cl-:1].[CH3:9][C:4]1[C:3]([CH2:2][P+:16]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[C:7]([CH3:8])[O:6][N:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.402 mol
Type
reactant
Smiles
ClCC=1C(=NOC1C)C
Step Two
Name
Quantity
0.44 mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The precipitate was again removed by filtration
WASH
Type
WASH
Details
the combined solids were washed well with ether and benzene
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
of fresh toluene and refluxed for an additional 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
Filtration as
CUSTOM
Type
CUSTOM
Details
before gave another small quantity of solid
CUSTOM
Type
CUSTOM
Details
The combined solids were crystallized from ethanol-ether

Outcomes

Product
Name
Type
product
Smiles
[Cl-].CC1=NOC(=C1C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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